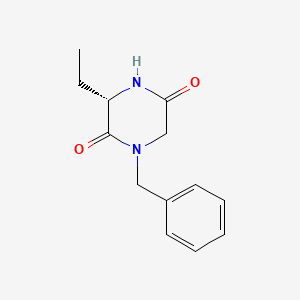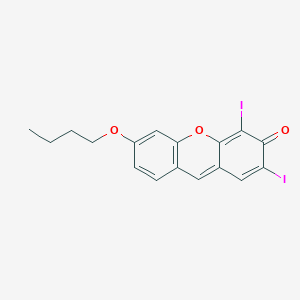
6-Butoxy-2,4-diiodo-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butoxy-2,4-diiodo-3H-xanthen-3-one is a chemical compound with the molecular formula C₁₇H₁₄I₂O₃ and a molecular weight of 520.1 g/mol . It is also known by other names such as 3-Butoxy-5,7-diiodo-6-fluorone and 5,7-Diiodo-3-butoxy-6-fluorone . This compound is primarily used as a chemical intermediate and building block in the synthesis of other chemicals, including pharmaceuticals and dyes .
Méthodes De Préparation
The synthesis of 6-Butoxy-2,4-diiodo-3H-xanthen-3-one involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-Butoxy-2,4-diiodo-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Butoxy-2,4-diiodo-3H-xanthen-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Mécanisme D'action
The mechanism of action of 6-Butoxy-2,4-diiodo-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6-Butoxy-2,4-diiodo-3H-xanthen-3-one can be compared with other similar compounds such as:
- 3-Butoxy-5,7-diiodo-6-fluorone
- 5,7-Diiodo-3-butoxy-6-fluorone
- H-NU 470
- H-Nu 470
- Dibf
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H14I2O3 |
|---|---|
Poids moléculaire |
520.1 g/mol |
Nom IUPAC |
6-butoxy-2,4-diiodoxanthen-3-one |
InChI |
InChI=1S/C17H14I2O3/c1-2-3-6-21-12-5-4-10-7-11-8-13(18)16(20)15(19)17(11)22-14(10)9-12/h4-5,7-9H,2-3,6H2,1H3 |
Clé InChI |
NWJGNGXQBFMZLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)C=C3C=C(C(=O)C(=C3O2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



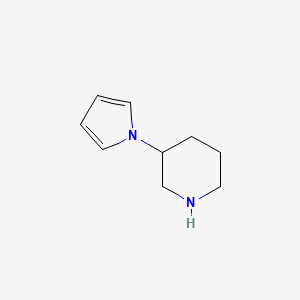

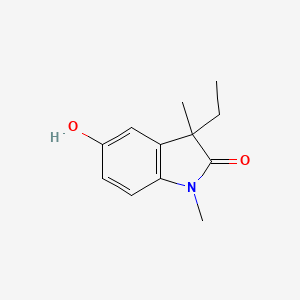
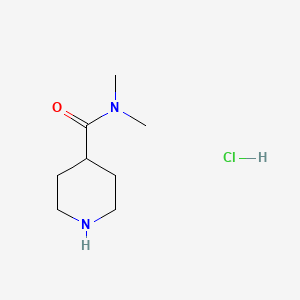
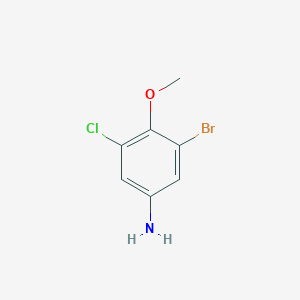
![3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid](/img/structure/B1286631.png)
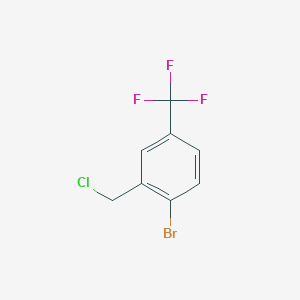
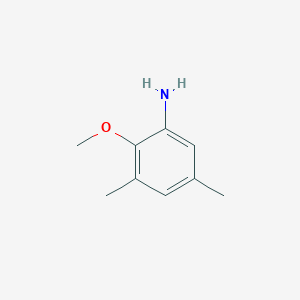


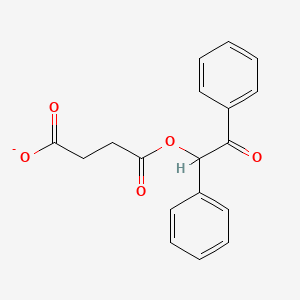
![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)
